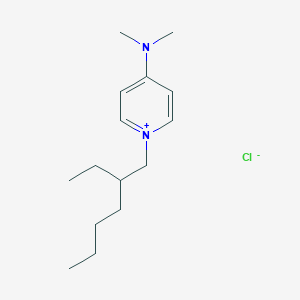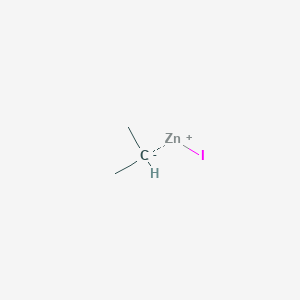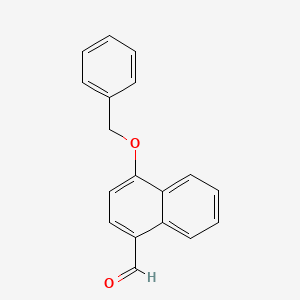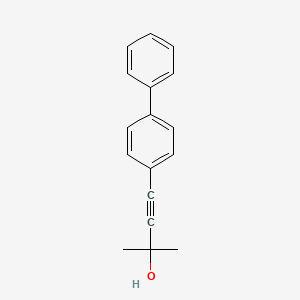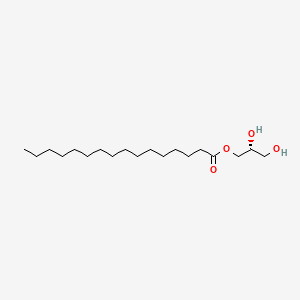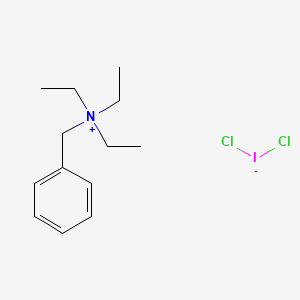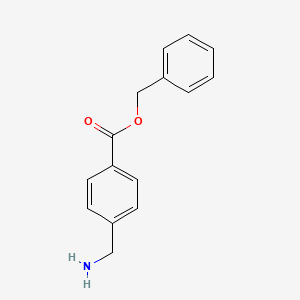
Benzyl 4-(aminomethyl)benzoate
Descripción general
Descripción
Benzyl 4-(aminomethyl)benzoate is an organic compound with the molecular formula C15H15NO2. It is characterized by a benzyl ester group attached to a benzoic acid derivative, where the para position of the benzene ring is substituted with an aminomethyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mecanismo De Acción
Target of Action
Benzyl 4-(aminomethyl)benzoate is a local anesthetic . It acts on nerve endings and nerve trunks, blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness . The primary targets of this compound are specific parts of the sodium ion (Na+) channel on the nerve membrane .
Mode of Action
The compound binds to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . Benzyl benzoate exerts toxic effects on the nervous system of the parasite, resulting in its death .
Biochemical Pathways
It is known that the compound can reduce the excitability of the membrane and has no effect on the resting potential .
Pharmacokinetics
If any of the applied benzyl benzoate is absorbed, it is rapidly hydrolyzed to benzoic acid and benzyl alcohol, the latter being further oxidized to benzoic acid . The benzoic acid is conjugated with glycine to form hippuric acid, which is the major excretory product in the urine .
Result of Action
The result of the action of this compound is a loss of local sensation, making it useful for local surgery and treatment . It is lethal to certain parasites, making it useful in the treatment of conditions like scabies .
Análisis Bioquímico
Biochemical Properties
Benzyl 4-(aminomethyl)benzoate interacts with various biomolecules in biochemical reactions. It is involved in the synthesis of benzoate compounds, which are evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests
Cellular Effects
Related benzoate compounds have been found to act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Molecular Mechanism
Related benzoate compounds bind to specific parts of the sodium ion (Na+) channel on the nerve membrane and affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .
Dosage Effects in Animal Models
When given in large doses to laboratory animals, related compounds like benzyl benzoate can cause hyperexcitation, loss of coordination, ataxia, convulsions, and respiratory paralysis .
Metabolic Pathways
Benzoate metabolism in the human gut microbiome has been studied, indicating food-derived metagenome evolution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl 4-(aminomethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(aminomethyl)benzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically requires refluxing the reactants in an organic solvent like toluene .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 4-(aminomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzyl esters.
Aplicaciones Científicas De Investigación
Benzyl 4-(aminomethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
Benzyl benzoate: Used as a topical treatment for scabies and lice, with a mechanism involving the disruption of the nervous system of parasites.
Methyl 4-aminobenzoate: Known for its use in organic synthesis and as a local anesthetic.
Uniqueness: Benzyl 4-(aminomethyl)benzoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its aminomethyl group provides additional reactivity compared to similar compounds, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
benzyl 4-(aminomethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGLCSVHSUTHOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463423 | |
| Record name | benzyl 4-(aminomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14209-66-6 | |
| Record name | benzyl 4-(aminomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


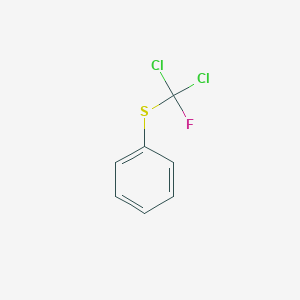
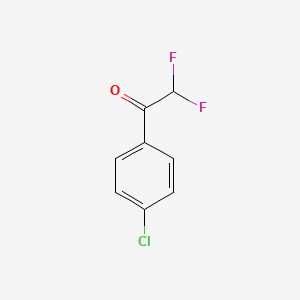
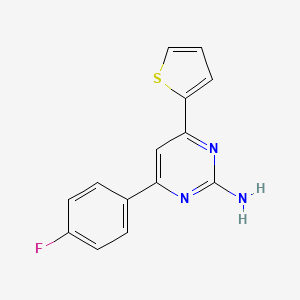
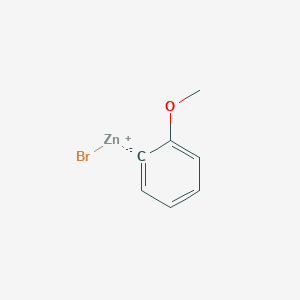
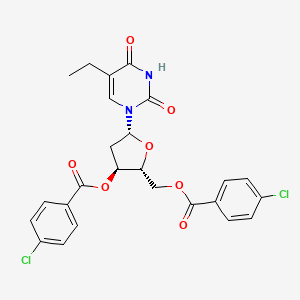
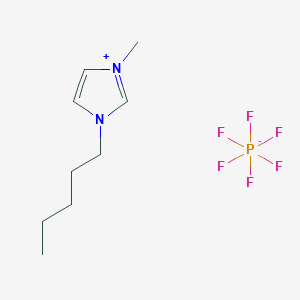
![Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine](/img/structure/B6316529.png)
